2,7-dibromo-9H-fluoren-4-amine

Optical band gap UV-Vis spectroscopy Fluorene chromophore

2,7-Dibromo-9H-fluoren-4-amine (CAS 1785-09-7, MW 339.03) provides a unique hetero-trifunctional fluorene core with C2/C7 bromine atoms for Pd-catalyzed cross-coupling chain extension and a C4 primary amine for condensation or Sandmeyer iodination (70% yield). Its 2.66 eV optical band gap and dual-emission (388.4/412.2 nm) are not replicable by non-aminated 2,7-dibromofluorene, enabling push–pull OPV donor polymers and high-mobility PhOLED HTL materials. The orthogonal reactivity pattern supports divergent stepwise assembly of COFs and macrocycles. Procuring this intermediate eliminates late-stage regioselective bromination risks and accelerates structure-property optimization in optoelectronic R&D.

Molecular Formula C13H9Br2N
Molecular Weight 339.02 g/mol
CAS No. 1785-09-7
Cat. No. B155298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dibromo-9H-fluoren-4-amine
CAS1785-09-7
Synonyms2,7-Dibromo-9H-fluoren-4-amine
Molecular FormulaC13H9Br2N
Molecular Weight339.02 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br
InChIInChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2
InChIKeyZCRGFCZFXXGGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9H-fluoren-4-amine (CAS 1785-09-7): Core Structural Identity and Procurement Baseline


2,7-Dibromo-9H-fluoren-4-amine (CAS 1785-09-7) is a hetero-trifunctional fluorene derivative carrying bromine atoms at positions 2 and 7 and a primary amine at position 4 on the rigid fluorene scaffold (C₁₃H₉Br₂N, MW 339.03 g·mol⁻¹) . Unlike simple dibromofluorenes, it integrates both heavy-atom substitution and a nucleophilic amine handle within a single planar conjugated core, enabling orthogonal reactivity that is inaccessible to either non-aminated analogues (e.g., 2,7-dibromofluorene) or non-brominated aminofluorenes [1]. This unique substitution pattern directly impacts its optical band gap, emission profile, and synthetic versatility, making it a strategic intermediate for optoelectronic materials design.

Why 2,7-Dibromo-9H-fluoren-4-amine Cannot Be Replaced by Standard Dibromofluorene or Aminofluorene Analogues


Direct substitution of 2,7-dibromo-9H-fluoren-4-amine by simpler fluorene congeners (e.g., 2,7-dibromofluorene, CAS 16433-88-8; 9H-fluoren-4-amine, CAS 7083-63-8; or 2,7-dichlorofluorene, CAS 7012-16-0) fails because the target compound's concurrent 2,7-dibromo and 4-amino motifs create a spectroscopically distinct chromophore with a measured optical band gap of 2.66 eV and a dual-emission profile (388.4/412.2 nm) that cannot be replicated by any mono-functional analogue [1]. In OLED material synthesis, the 2,7-dibromo groups enable dual-site cross-coupling chain extension while the 4-amino group provides a complementary functionalization vector, a combination that single-site halogenated or non-aminated fluorenes lack, leading to fundamentally different polymer architectures and device characteristics [2].

Quantitative Evidence for 2,7-Dibromo-9H-fluoren-4-amine Differentiation Against Closest Structural Analogs


Optical Band Gap: 2,7-Dibromo-9H-fluoren-4-amine Exhibits a 2.66 eV Band Gap, Distinct from Both Non-Aminated and Non-Brominated Fluorene Scaffolds

The target compound exhibits an optical band gap of 2.66 eV, measured from its UV-Vis absorption maximum at 352.4 nm and dual emission at 388.4/412.2 nm in solution [1]. This value situates it in a narrow, application-relevant energy window distinct from comparative fluorene benchmarks. For context, polyfluorenes derived from 2,7-dibromofluorene typically exhibit band gaps around 2.25 eV , while 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks show experimental band gaps that decrease in the order H ≈ F > Cl > Br [2]. The 2.66 eV gap of the target compound, which is 0.4 eV larger than the polyfluorene benchmark, arises directly from the electron-donating 4-amino substituent modulating the π-electronic structure—a tuning capability absent in 2,7-dibromofluorene itself.

Optical band gap UV-Vis spectroscopy Fluorene chromophore

Synthetic Accessibility: Optimized Three-Step Route Delivers 89.5% Final-Step Yield, Outperforming Typical Nitro-Reduction Protocols for Non-Aminated Fluorenes

A fully optimized synthetic sequence starting from fluorene proceeds via bromination (93.8% yield of 2,7-dibromofluorene), nitration (94.7% yield of 2,7-dibromo-4-nitrofluorene), and Zn/CaCl₂-mediated nitro reduction (89.5% yield of target compound) [1]. The final reduction step yield of 89.5% compares favorably with general nitroarene reduction protocols reported for fluorene substrates, where yields for non-aminated dibromofluorenes maintained as the ketone or unsubstituted at the 4-position typically range 70–85% under comparable conditions [2]. The strategic value lies not merely in yield but in the multi-gram scalability of the Zn/CaCl₂ reduction system—avoiding catalytic hydrogenation—which is a practical differentiator for procurement and in-house synthesis planning.

Synthesis optimization Nitro reduction Yield comparison

Dual Reactive Sites Enable Orthogonal Functionalization: 2,7-Dibromo vs. 4-Amino Reactivity Differentiates This Compound from All Single-Site Fluorene Analogues

The target compound simultaneously presents two C–Br bonds at positions 2 and 7 (available for Pd-catalyzed Suzuki, Stille, or Yamamoto couplings) and one –NH₂ group at position 4 (available for diazotization, amide formation, or imine condensation) [1]. In contrast, 2,7-dibromofluorene (CAS 16433-88-8) lacks the 4-amino handle entirely, 9H-fluoren-4-amine (CAS 7083-63-8) lacks halogen coupling sites, and 2,7-dichlorofluorene (CAS 7012-16-0) exhibits lower C–Cl bond reactivity in Pd-catalyzed couplings compared to C–Br . The documented transformation of the target compound to 2,7-dibromo-4-iodofluorene via Sandmeyer-type diazotization (70% yield) further demonstrates the synthetic utility of the 4-amino group as a convertible handle [1]—a capability non-existent in 2,7-dibromofluorene.

Cross-coupling Orthogonal reactivity Bifunctional monomer

Hole-Mobility Enhancement in OLED Materials: Brominated Triphenylamine-Fluorene Hybrids Show One Order of Magnitude Improvement Over Non-Brominated Analogues

A direct structure–property study demonstrated that Br-DTF (9,9-bis-(4-triphenylamine)-2,7-dibromo-9H-fluorene), a derivative synthesized from a 2,7-dibromofluorene core analogous to the target compound, exhibits hole mobility one order of magnitude higher than its non-brominated counterpart DTF under identical electric field conditions [1]. Green phosphorescent OLED devices employing Br-DTF as the hole-transport material achieved an ultralow turn-on voltage below 2.4 V (at 1 cd·m⁻²) and a luminous efficiency exceeding 21% (over 90 lm·W⁻¹) without outcoupling enhancement—significantly outperforming DTF- and NPB-based devices [1]. While the target compound (2,7-dibromo-9H-fluoren-4-amine) is not Br-DTF itself, it provides the identical 2,7-dibromofluorene core required for constructing this class of high-mobility triarylamines, whereas non-brominated analogues yield inferior charge-transport performance.

Hole mobility OLED charge transport Bromine substitution effect

High-Value Application Scenarios for 2,7-Dibromo-9H-fluoren-4-amine Based on Verified Differentiation Evidence


Synthesis of Asymmetric Donor–Acceptor Conjugated Polymers for Organic Photovoltaics (OPV)

The 2.66 eV optical band gap positions this compound as a suitable building block for narrow-band-gap donor polymers in bulk-heterojunction OPVs, where band-gap tuning via amino-substitution is essential for matching the solar spectrum [1]. The orthogonal reactivity at C2/C7 (C–Br for chain extension) and C4 (–NH₂ for pendant group attachment or further functionalization) enables precise construction of push–pull architectures that non-aminated 2,7-dibromofluorene cannot achieve [2].

Hole-Transport Layer (HTL) Precursor for High-Efficiency Phosphorescent OLEDs

The 2,7-dibromofluorene core, shared by the target compound, is the essential platform for brominated triarylamine HTL materials that deliver one-order-of-magnitude hole-mobility enhancement and sub-2.4 V turn-on voltages in green PhOLEDs [1]. Sourcing the target compound ensures the critical bromine substitution pattern is present from the outset, avoiding late-stage bromination of non-halogenated aminofluorene precursors that risks regioselectivity issues.

Macrocyclic and Covalent Organic Framework (COF) Monomer Synthesis

The three-site orthogonal reactivity pattern (C2-Br, C7-Br, C4-NH₂) makes this compound a versatile A₂B-type monomer for constructing shape-persistent macrocycles or imine-linked COFs, where concurrent Pd-catalyzed C–C coupling at 2,7-positions and aldehyde-amine condensation at the 4-position allow divergent stepwise assembly [1][2]. Analogues lacking either the dibromo or amino motif constrain the accessible structural topology.

Fluorescent Probe Core Functionalization via Diazotization Chemistry

The demonstrated Sandmeyer conversion of the 4-amino group to 4-iodo (70% yield) provides a validated pathway to introduce heavy-atom labels or further coupling handles, while retaining the 2,7-dibromo sites for subsequent modifications [1]. This sequential derivatization capability is not available from 2,7-dibromofluorene, which requires separate nitration–reduction–diazotization steps to achieve comparable functionalization.

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